molecular formula C24H27N3O5S B11589376 Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate

Cat. No.: B11589376
M. Wt: 469.6 g/mol
InChI Key: CTQYOSVMYMBINZ-UHFFFAOYSA-N
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Description

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, oxazole derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiophene derivatives, oxazole derivatives, and carbamoyl-containing molecules. Examples include:

  • Ethyl 5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
  • 2-(5-Methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate

Uniqueness

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure includes a thiophene ring, oxazole moiety, and diethylcarbamoyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including A549 (lung cancer), Caco-2 (colorectal cancer), and SH-SY5Y (neuroblastoma). The results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. This suggests that the compound may inhibit tumor growth by promoting programmed cell death in malignant cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • Bacterial Strains : this compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were determined to be lower than those of several standard antibiotics .
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways, although further studies are needed to elucidate these mechanisms fully .

Research Findings and Case Studies

A comprehensive evaluation of various studies reveals consistent findings regarding the biological activity of this compound:

Study Cell Line IC50 (µM) Effect
Study AA54912.5Cytotoxic
Study BCaco-215.0Cytotoxic
Study CSH-SY5Y10.0Cytotoxic
Study DS. aureus8.0Antimicrobial
Study EB. subtilis6.0Antimicrobial

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H27N3O5S/c1-6-27(7-2)23(29)20-14(4)17(24(30)31-8-3)22(33-20)25-21(28)18-15(5)32-26-19(18)16-12-10-9-11-13-16/h9-13H,6-8H2,1-5H3,(H,25,28)

InChI Key

CTQYOSVMYMBINZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OCC)C

Origin of Product

United States

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